molecular formula C21H21N3O B2700834 N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide CAS No. 2034400-91-2

N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide

Cat. No.: B2700834
CAS No.: 2034400-91-2
M. Wt: 331.419
InChI Key: IOQCQIVBPNATEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3’-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide: is an organic compound that features a bipyridine moiety linked to a tolyl group through a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide typically involves the following steps:

    Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine rings.

    Attachment of the tolyl group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the propanamide chain: This involves the reaction of the bipyridine-tolyl intermediate with a suitable amide precursor under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The bipyridine and tolyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be employed under suitable conditions.

Major Products

    Oxidation: Oxidized derivatives of the bipyridine and tolyl groups.

    Reduction: Amine derivatives.

    Substitution: Substituted bipyridine or tolyl compounds.

Scientific Research Applications

N-([2,3’-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The tolyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-([2,2’-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide
  • N-([2,4’-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide
  • N-([2,3’-bipyridin]-5-ylmethyl)-3-(m-tolyl)propanamide

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide is unique due to its specific bipyridine and tolyl substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-(2-methylphenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-16-5-2-3-6-18(16)9-11-21(25)24-14-17-8-10-20(23-13-17)19-7-4-12-22-15-19/h2-8,10,12-13,15H,9,11,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQCQIVBPNATEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.